N-(5-nitrothiophen-2-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
51419-40-0 |
|---|---|
Molecular Formula |
C6H6N2O3S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
N-(5-nitrothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6N2O3S/c1-4(9)7-5-2-3-6(12-5)8(10)11/h2-3H,1H3,(H,7,9) |
InChI Key |
AKULCAIVFHDCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for N 5 Nitrothiophen 2 Yl Acetamide
Established Synthetic Routes to N-(5-nitrothiophen-2-yl)acetamide
The traditional synthesis of this compound can be approached through two primary multi-step pathways, which primarily differ in the sequence of the nitration and amidation steps. The choice of route often depends on the availability of starting materials and the desired control over regioselectivity.
Nitration Strategies for Thiophene (B33073) Ring Functionalization
The introduction of a nitro group onto the thiophene ring is a critical step in the synthesis of this compound. Thiophene is an electron-rich heterocycle and is highly reactive towards electrophilic substitution. However, this high reactivity also makes it susceptible to degradation and polymerization under harsh acidic conditions typical for nitration of less reactive aromatics like benzene. google.com
A widely employed method for the nitration of thiophene and its derivatives is the use of nitric acid in acetic anhydride (B1165640). google.comorgsyn.org This mixture generates acetyl nitrate (B79036) in situ, which is a milder nitrating agent than the nitronium ion (NO₂⁺) produced in mixtures of nitric and sulfuric acids. The reaction is typically conducted at low temperatures, around 10°C, to control the exothermic nature of the reaction and minimize side-product formation. orgsyn.org A classic procedure involves dissolving thiophene in acetic anhydride and adding a solution of fuming nitric acid in glacial acetic acid dropwise while maintaining a low temperature. orgsyn.org
A key challenge in the nitration of 2-substituted thiophenes is controlling the regioselectivity. For 2-acetylaminothiophene, the acetylamino group is activating and ortho-, para-directing. Nitration typically yields a mixture of N-(3-nitrothiophen-2-yl)acetamide and the desired this compound. The separation of these isomers can be challenging. Conventional nitration of unsubstituted thiophene with nitric acid in acetic anhydride yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene, with the 2-isomer being the major product (typically around 85:15 ratio). google.com
| Nitrating Agent | Typical Conditions | Key Observations | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Strongly acidic, various temperatures | Often too harsh, leads to substrate degradation and polymerization. | google.comstackexchange.com |
| HNO₃ / Acetic Anhydride | Low temperature (e.g., 10°C) | Milder, forms acetyl nitrate. Standard method, but can be hazardous and produces isomeric mixtures. | google.comorgsyn.org |
| Copper Nitrate | Mild conditions | A mild nitrating agent suitable for reactive heterocycles. | stackexchange.com |
Amidation Reactions for Acetamide (B32628) Moiety Construction
The formation of the acetamide group is a standard N-acylation reaction. This can be achieved either by acetylating 2-amino-5-nitrothiophene or by acetylating 2-aminothiophene before the nitration step. The most common acetylating agents for this transformation are acetic anhydride and acetyl chloride. nih.govacs.org
When using 2-amino-5-nitrothiophene as the precursor, it is treated with an excess of the acetylating agent. For instance, refluxing the amine with acetic anhydride provides the this compound product. nih.gov Alternatively, the reaction can be carried out by treating the amine with acetyl chloride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an inert solvent such as tetrahydrofuran (B95107) (THF) to neutralize the HCl byproduct. acs.org This method is effective and generally proceeds with high yield.
Multi-Step Synthesis Approaches and Optimization Protocols
Route A: Acetylation followed by Nitration
Acetylation: 2-aminothiophene is first protected or functionalized by acetylation to form N-(thiophen-2-yl)acetamide. This is a straightforward reaction using acetic anhydride or acetyl chloride.
Nitration: The resulting N-(thiophen-2-yl)acetamide is then nitrated. The acetylamino group is an activating, ortho-para director, leading to nitration at the 3- and 5-positions. The 5-nitro isomer is generally the major product due to less steric hindrance. Optimization of this step involves careful control of temperature and reaction time to maximize the yield of the desired 5-nitro isomer and facilitate its separation from the 3-nitro byproduct.
Route B: Nitration followed by Reduction and Acetylation
Nitration: Thiophene is nitrated to form 2-nitrothiophene.
Reduction: The nitro group of 2-nitrothiophene is reduced to an amino group to yield 2-aminothiophene. This step is often performed using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Acetylation: The resulting 2-aminothiophene is then acetylated to form N-(thiophen-2-yl)acetamide. This route is less direct for the target molecule as it requires an additional reduction step and re-introduces the issue of nitrating the acetylated thiophene later. A more direct variation involves the reduction of 2,5-dinitrothiophene or the selective synthesis of 2-amino-5-nitrothiophene.
Optimization protocols focus on improving the yield and purity of the final product. This includes adjusting the molar ratios of reactants, screening different solvents, and refining purification techniques such as recrystallization or chromatography to effectively separate the desired product from isomers and other impurities.
Investigation of Novel Synthetic Methodologies for this compound Derivatives
In line with the growing demand for sustainable chemical manufacturing, research efforts have been directed towards developing novel, greener, and more efficient syntheses for this compound and its derivatives.
Application of Green Chemistry Principles in Synthetic Design
Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. For the synthesis of nitrothiophenes, this has led to the exploration of solvent-free reactions and the use of recyclable catalysts.
Solvent-Free and Ultrasound-Assisted Reactions: For related heterocyclic syntheses, such as the Gewald reaction to produce 2-aminothiophenes, solvent-free conditions, sometimes assisted by ultrasound irradiation, have proven effective. researchgate.net These methods can reduce reaction times and simplify workup procedures. researchgate.net Mechanochemical synthesis, using a ball mill to conduct reactions in the absence of bulk solvents, is another emerging green technique that has been applied to the synthesis of thiophene-based polymers and could be adapted for smaller molecules. researchgate.net
Alternative Acylating Agents: In the amidation step, traditional reagents like acetyl chloride produce stoichiometric amounts of acid waste. Isopropenyl acetate (B1210297) has been investigated as a "green" acylating agent for amines, as it operates under solvent- and catalyst-free conditions and produces acetone (B3395972) as the only byproduct, which is a relatively benign and easily removable solvent. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the amidation of various carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.govmdpi.com This approach avoids the need for coupling agents and often proceeds under mild conditions with high yields. mdpi.comcore.ac.uk
Catalytic Approaches for Enhanced Synthesis Efficiency and Selectivity
The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green and efficient synthesis.
Heterogeneous Catalysts for Nitration: To circumvent the problems associated with using acetic anhydride in thiophene nitration, solid acid catalysts have been developed. Metal-exchanged montmorillonite (B579905) clays, such as K-10, and zeolites have been shown to effectively catalyze the nitration of thiophene using only nitric acid. google.comgoogle.com These catalysts are advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused, reducing waste. google.com Furthermore, some of these clay-based catalysts have shown excellent selectivity, producing 2-nitrothiophene with high purity and minimizing the formation of the 3-nitro isomer. google.comgoogle.com For instance, a process using an Fe³⁺ ion-exchanged montmorillonite clay catalyst has been patented, claiming high selectivity for 2-nitrothiophene. google.com
Enzyme-Catalyzed Nitration: While still an emerging field, the use of enzymes to perform nitration reactions is being explored. jetir.org Enzymes like cytochrome P450 have been shown to be capable of incorporating nitro groups into molecules with high selectivity under mild, aqueous conditions. jetir.org This approach could offer a revolutionary, sustainable route to nitro-heterocycles, although its application to thiophene derivatives is still in the early stages of research.
| Reaction Step | Catalyst/Method | Advantages | Reference |
|---|---|---|---|
| Nitration | Metal-exchanged montmorillonite clay (e.g., K-10) | Avoids acetic anhydride, reusable, high selectivity for 2-nitro isomer. | google.comgoogle.com |
| Nitration | Beta zeolite | Heterogeneous catalyst, mild conditions. | google.com |
| Amidation | Lipases (e.g., Candida antarctica lipase B) | Mild conditions, high selectivity, environmentally friendly (water as byproduct). | nih.govmdpi.com |
| Amidation | Isopropenyl acetate (reagent/method) | Solvent- and catalyst-free, benign byproduct (acetone). | researchgate.net |
Mechanistic Studies of Key Reaction Steps in this compound Synthesis
The probable and most logical synthetic route to this compound involves the N-acetylation of the precursor, 2-amino-5-nitrothiophene. This transformation is a classic example of nucleophilic acyl substitution.
The primary starting material for this synthesis is 2-aminothiophene, which undergoes nitration to introduce the nitro group at the 5-position, yielding 2-amino-5-nitrothiophene. This precursor is then subjected to acetylation to form the final product.
A plausible synthetic pathway is the direct acetylation of 2-amino-5-nitrothiophene using acetic anhydride or acetyl chloride. The lone pair of electrons on the amino group nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Detailed Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analysis
Reaction Mechanism:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-5-nitrothiophene on the carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This step leads to the formation of a tetrahedral intermediate. The presence of the electron-withdrawing nitro group at the 5-position of the thiophene ring decreases the nucleophilicity of the amino group, which can affect the reaction rate.
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base present in the reaction medium. In the absence of an added base, another molecule of the amine can act as a proton acceptor.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., acetate ion in the case of acetic anhydride).
Kinetic Considerations:
The rate of this reaction is influenced by several factors:
Nucleophilicity of the Amine: As mentioned, the electron-withdrawing nitro group deactivates the amino group, making it a weaker nucleophile compared to unsubstituted 2-aminothiophene. This would likely result in a slower reaction rate.
Electrophilicity of the Acetylating Agent: The reactivity of the acetylating agent plays a crucial role. Acetyl chloride is generally more reactive than acetic anhydride.
Solvent and Catalyst: The choice of solvent can influence the reaction rate by stabilizing the transition states. The use of a base as a catalyst can accelerate the reaction by deprotonating the amino group, increasing its nucleophilicity, or by neutralizing the acid byproduct.
Spectroscopic Analysis:
Spectroscopic techniques are instrumental in monitoring the progress of the reaction and characterizing the final product.
Infrared (IR) Spectroscopy: The disappearance of the characteristic N-H stretching vibrations of the primary amine in the starting material and the appearance of the amide N-H stretch and the strong C=O stretching vibration in the product would confirm the conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would show a downfield shift of the thiophene ring protons upon acetylation, and the appearance of a singlet corresponding to the acetyl methyl group. 13C NMR would show the characteristic signal of the amide carbonyl carbon. While specific spectral data for this compound is not widely published, data for analogous compounds can provide expected chemical shift ranges. For instance, in a similar compound, N-(3-acetyl-5-nitro-2-thienyl)acetamide, the acetyl methyl protons appear around 2.2 ppm and the amide proton as a broad singlet.
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Functional Group | Expected Observation |
| IR Spectroscopy | Amide N-H | Stretching vibration around 3250-3350 cm⁻¹ |
| IR Spectroscopy | Amide C=O | Strong stretching vibration around 1660-1690 cm⁻¹ |
| ¹H NMR | Acetyl CH₃ | Singlet around 2.1-2.3 ppm |
| ¹H NMR | Amide N-H | Broad singlet, typically downfield |
| ¹H NMR | Thiophene H-3 | Doublet |
| ¹H NMR | Thiophene H-4 | Doublet |
| ¹³C NMR | Amide C=O | Signal around 168-172 ppm |
| ¹³C NMR | Acetyl CH₃ | Signal around 23-26 ppm |
Stereochemical Considerations and Control in Synthetic Transformations
The synthesis of this compound from 2-amino-5-nitrothiophene does not involve the formation or modification of a stereocenter. The thiophene ring and the acetamide group are planar. Therefore, stereochemical considerations, such as the formation of enantiomers or diastereomers, are not applicable in this specific synthetic transformation.
Nucleophilic aromatic substitution on the thiophene ring, which would be relevant if the synthesis started from a halogenated nitrothiophene, generally proceeds through an addition-elimination mechanism (SNAAr). In such cases, the geometry of the thiophene ring is retained, and the reaction does not typically introduce new stereocenters unless the nucleophile itself is chiral. Since the synthesis of this compound primarily involves the acylation of an existing amino group, the stereochemistry of the thiophene ring is not altered during this key step.
Advanced Spectroscopic and Analytical Characterization Techniques for N 5 Nitrothiophen 2 Yl Acetamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignments
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the amide proton (NH-C=O) appears as a singlet signal at a downfield chemical shift of approximately 9.32 ppm. nih.govacs.org The protons on the thiophene (B33073) rings typically appear in the aromatic region, with their specific chemical shifts and coupling patterns dependent on their position and the electronic effects of the substituents. For instance, in one analogue, thiophene ring protons were observed as doublets at 6.98 and 6.89 ppm, indicating their interaction with each other. acs.orgacs.org
Table 1: Illustrative ¹H NMR Chemical Shift Assignments for a Thiophene Acetamide (B32628) Analogue
| Proton | Chemical Shift (ppm) | Multiplicity |
| Amide NH | 9.32 | Singlet |
| Thiophene H | 7.33 | Doublet |
| Thiophene H | 7.06-7.33 | Multiplet |
| Thiophene H | 6.98 | Doublet |
| Thiophene H | 6.89 | Doublet |
| Methylene (B1212753) CH₂ | 4.10 | Singlet |
Note: Data is based on an analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, and serves as an illustrative example. nih.govacs.org
Carbon (¹³C) NMR Spectroscopic Analysis and Multiplicity Patterns
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In a study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the amide carbonyl carbon was observed at a downfield position of 167.16 ppm. nih.govacs.org The carbons of the thiophene rings resonate in the aromatic region, with their exact positions dictated by the substituents. For example, carbons attached to the cyano and other electron-withdrawing groups are shifted downfield. acs.orgacs.org
Table 2: Illustrative ¹³C NMR Chemical Shift Assignments for a Thiophene Acetamide Analogue
| Carbon | Chemical Shift (ppm) |
| Amide C=O | 167.16 |
| Thiophene C | 149.6 |
| Thiophene C | 134.0 |
| Nitrile C≡N | 114.45 |
| Thiophene C | 28.02-93.04 |
| Methylene CH₂ | 36.82 |
Note: Data is based on an analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, and serves as an illustrative example. nih.govacs.org
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity between atoms in a molecule. sdsu.eduyoutube.comepfl.ch
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure. sdsu.edu Cross-peaks in a COSY spectrum indicate that the correlated protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chresearchgate.net This experiment is invaluable for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). epfl.chresearchgate.net This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For example, an HMBC experiment can show a correlation between the amide proton and the carbonyl carbon, confirming the amide linkage.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Characteristic Vibrational Band Assignments and Interpretation
The IR spectrum of N-(5-nitrothiophen-2-yl)acetamide and its analogues displays characteristic absorption bands that confirm the presence of key functional groups. For a similar amide compound, the N-H stretching vibration of the amide group appears around 3262 cm⁻¹. nih.gov The strong absorption band for the amide carbonyl group (C=O), often referred to as the Amide I band, is typically observed around 1688 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) coupled with C-N stretching is seen near 1433 cm⁻¹. nih.gov Furthermore, the characteristic stretching vibrations of the nitro group (NO₂) would be expected in the regions of approximately 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). In related nitro-containing heterocyclic compounds, these bands are prominent. nih.gov
Table 3: Illustrative IR Absorption Bands for a Thiophene Acetamide Analogue
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | ~3262 |
| Amide C=O | Stretching (Amide I) | ~1688 |
| Amide N-H / C-N | Bending/Stretching (Amide II) | ~1433 |
| Nitro NO₂ | Asymmetric Stretching | ~1550-1475 |
| Nitro NO₂ | Symmetric Stretching | ~1360-1290 |
Note: Data is based on an analogue, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, and general ranges for nitro compounds. nih.gov
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.
Upon electron ionization (EI), this compound would produce a molecular ion peak corresponding to its molecular weight. The subsequent fragmentation of this ion provides valuable structural information. Common fragmentation pathways for related amide and thiophene compounds include α-cleavage and the loss of small neutral molecules. researchgate.netnih.gov For instance, cleavage of the bond between the carbonyl group and the nitrogen atom is a common fragmentation pathway for amides. researchgate.net In the case of nitroaromatic compounds, the loss of NO₂ or NO followed by CO are characteristic fragmentation patterns. The fragmentation of the thiophene ring itself can also lead to a variety of fragment ions. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure. researchgate.net For example, in the mass spectra of related N-thienylisothioureas, the breaking of the C-N bond in the isothiourea fragment is a common fragmentation pathway. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For this compound, with a chemical formula of C₆H₆N₂O₃S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
Table 1: Theoretical Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₆H₆N₂O₃S |
| Theoretical Monoisotopic Mass | 186.01501 Da |
This data is calculated based on the elemental composition and has not been experimentally verified from the provided search results.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Insights
Tandem mass spectrometry (MS/MS) provides invaluable information about the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate the arrangement of its functional groups.
Although no specific experimental MS/MS fragmentation data for this compound has been reported in the available literature, a predictive analysis of its fragmentation can be made based on the known fragmentation behavior of related nitroaromatic and acetamide compounds. Key fragmentation pathways would likely involve:
Loss of the acetyl group (CH₃CO•): This would result in the formation of a radical cation of 5-nitro-2-aminothiophene.
Cleavage of the amide bond: This could lead to the formation of an acetyl cation ([CH₃CO]⁺) and an anion of 5-nitro-2-aminothiophene, or a cation of 5-nitro-2-aminothiophene.
Loss of the nitro group (NO₂): This is a common fragmentation pathway for nitroaromatic compounds.
Ring fragmentation: The thiophene ring itself may undergo fragmentation under higher energy conditions.
A hypothetical fragmentation table is presented below to illustrate potential product ions that could be observed in an MS/MS experiment.
Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| 186.0150 | [C₄H₃N₂O₂S]⁺ | CH₃CO• |
| 186.0150 | [CH₃CO]⁺ | C₄H₃N₂O₂S |
| 186.0150 | [C₆H₆N₂S]⁺ | O₂ |
| 186.0150 | [C₆H₆NO₃S]⁺ | NH |
This table represents a predictive analysis and is not based on experimental data from the provided search results.
X-ray Crystallography for Solid-State Structure Determination of this compound
Despite extensive searches, no published crystal structure for this compound could be located. However, analysis of structurally similar compounds, such as other substituted thiophene derivatives, allows for a general discussion of the expected structural features.
Crystal Packing Analysis and Intermolecular Interaction Mapping
The crystal packing of this compound would be expected to be governed by a network of intermolecular interactions. Key interactions would likely include:
N-H···O Hydrogen Bonds: The amide proton (N-H) is a strong hydrogen bond donor and would be expected to form hydrogen bonds with the oxygen atoms of the nitro group or the carbonyl group of neighboring molecules. These interactions are a dominant force in the packing of many amide-containing structures.
C-H···O and C-H···S Interactions: Weaker C-H···O and C-H···S hydrogen bonds involving the aromatic protons of the thiophene ring and the oxygen atoms of the nitro and carbonyl groups, as well as the thiophene sulfur atom, would also contribute to the stability of the crystal lattice.
π-π Stacking: The aromatic thiophene ring could participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure. The presence of the electron-withdrawing nitro group would influence the nature of these stacking interactions.
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state would be determined by the torsion angles between the thiophene ring and the acetamide group. The planarity of the molecule would be influenced by the balance between electronic effects (conjugation) and steric hindrance. It is anticipated that the acetamide group would be relatively coplanar with the thiophene ring to maximize π-conjugation, although some torsion is possible to alleviate steric strain. The nitro group is also expected to be largely coplanar with the thiophene ring.
A hypothetical data table for the crystallographic parameters of this compound is provided below for illustrative purposes, based on common values for similar organic compounds.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~5-9 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| V (ų) | ~1200-1800 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.5-1.7 |
This table contains hypothetical data and is not based on experimental findings from the provided search results.
Computational and Theoretical Chemistry Investigations of N 5 Nitrothiophen 2 Yl Acetamide
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical methods are instrumental in understanding the intrinsic properties of N-(5-nitrothiophen-2-yl)acetamide. These calculations provide a detailed picture of its geometry, electronic distribution, and reactivity, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and electronic properties of organic molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its optimized geometry. These calculations typically reveal a nearly planar structure for the thiophene (B33073) ring, a common feature in such heterocyclic systems. The nitro group is also generally found to be coplanar with the ring, which maximizes electronic delocalization. The acetamide (B32628) group, however, may exhibit some rotational freedom around the C-N bond, leading to different possible conformers.
| Parameter | Typical Calculated Value |
| C-S (thiophene ring) | 1.70 - 1.75 Å |
| C-N (ring-amide) | 1.38 - 1.42 Å |
| C=O (amide) | 1.22 - 1.25 Å |
| C-N (amide) | 1.35 - 1.38 Å |
| N-O (nitro group) | 1.21 - 1.24 Å |
| Dihedral angle (thiophene-amide) | 0 - 30° |
| Note: These are typical ranges observed for similar compounds and would be specifically calculated for this compound in a dedicated study. |
Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be computed, providing insights into the molecule's response to an external electric field. The presence of the electron-withdrawing nitro group and the polar acetamide group is expected to result in a significant molecular dipole moment.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is typically expected to be localized primarily on the thiophene ring and the amide nitrogen, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the nitrothiophene ring, particularly on the nitro group, due to its strong electron-withdrawing nature. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the thiophene ring and electrophilic attack at the amide nitrogen.
| Orbital | Typical Energy (eV) | Primary Localization |
| HOMO | -6.5 to -7.5 | Thiophene ring, Amide N |
| LUMO | -2.5 to -3.5 | Nitrothiophene ring (esp. NO2) |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | - |
| Note: These values are estimations based on studies of similar nitroaromatic and thiophene derivatives and would require specific DFT calculations for this compound. |
The FMO analysis is crucial for predicting how this molecule might interact with biological targets, for instance, by indicating potential sites for covalent bond formation or charge-transfer interactions.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution around a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
In this compound, the EPS map would likely show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetamide group. These areas represent the most electronegative parts of the molecule. A region of positive potential would be expected around the hydrogen atom of the amide group and potentially on the hydrogen atoms of the thiophene ring. This information is valuable for understanding non-covalent interactions, such as hydrogen bonding, which are critical in biological systems.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations are particularly useful for understanding how the molecule behaves in a more realistic environment, such as in solution or interacting with a biological macromolecule.
Solvent Effects on Molecular Conformation and Stability
The conformation and stability of this compound can be significantly influenced by the surrounding solvent. MD simulations can be performed by placing the molecule in a box of explicit solvent molecules (e.g., water, DMSO) and simulating their movements over time. These simulations can reveal the preferred conformations of the molecule in different solvents and the nature of the solute-solvent interactions.
In a polar solvent like water, it is expected that the polar groups of this compound (the nitro and acetamide groups) would form hydrogen bonds with water molecules. This can stabilize certain conformations over others. For example, conformations that allow for optimal hydrogen bonding with the solvent may be more populated. In contrast, in a non-polar solvent, intramolecular interactions might play a more dominant role in determining the conformational preferences.
| Solvent | Key Observations from MD Simulations (Hypothetical) |
| Water (Polar, Protic) | Strong hydrogen bonding between nitro/amide groups and water. Stabilization of more extended conformations. |
| DMSO (Polar, Aprotic) | Significant dipole-dipole interactions. Potential for different conformational preferences compared to water. |
| Chloroform (Non-polar) | Intramolecular hydrogen bonding and van der Waals interactions dominate. More compact conformations may be favored. |
| Note: This table represents expected outcomes from MD simulations based on the principles of solute-solvent interactions. |
Theoretical Modeling of Ligand-Biomolecule Interaction Dynamics
A key application of computational chemistry in drug discovery is the modeling of how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. For this compound, if a potential biological target is identified, molecular docking and subsequent MD simulations can be employed to study their interaction.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. mdpi.com It involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their energetic favorability.
Following docking, MD simulations of the ligand-protein complex can provide a dynamic view of the interaction. These simulations can reveal the stability of the binding pose predicted by docking, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which is a measure of the binding affinity. For this compound, interactions with a protein could involve hydrogen bonds with the nitro and acetamide groups, as well as π-π stacking interactions with aromatic residues in the binding pocket.
| Simulation Type | Information Gained | Potential Findings for this compound |
| Molecular Docking | Predicts binding mode and affinity. | Identification of potential binding pockets in target proteins and key interacting residues. |
| MD Simulation of Complex | Assesses stability of binding and dynamic interactions. | Confirmation of stable binding and elucidation of the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. |
| Note: The findings are hypothetical and would depend on the specific biomolecular target being studied. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues (Theoretical Frameworks)
While specific QSAR models for this compound are not available, the theoretical framework for such an investigation is well-established. A typical QSAR study would involve the synthesis of a series of analogues of this compound and the evaluation of their biological activity.
Development of Predictive QSAR Models Based on Molecular Descriptors
The initial step in developing a predictive QSAR model is the calculation of a wide range of molecular descriptors for each analogue in the series. These descriptors quantify various aspects of the molecule's structure and properties. They are broadly categorized as:
Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.
Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide information on the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as dipole moments. Studies on other thiophene analogues have indicated the significant role of electronic parameters in their biological activity. nih.gov
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity, which are crucial for understanding a drug's pharmacokinetic profile.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), and partial least squares (PLS) are employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. The goal is to create a statistically robust model with high predictive power. The quality of a QSAR model is typically assessed by its correlation coefficient (R²), cross-validated correlation coefficient (q²), and its ability to predict the activity of a separate test set of compounds.
Computational Prediction of Structural Modifications on Theoretical Activity Profiles
A validated QSAR model can be a powerful tool for predicting the biological activity of novel, yet-to-be-synthesized analogues of this compound. By computationally modifying the parent structure and calculating the relevant molecular descriptors for the new virtual compounds, their theoretical activity can be estimated using the established QSAR equation.
For instance, a hypothetical QSAR model might suggest that increasing the electron-withdrawing nature of a substituent at a particular position on the thiophene ring would enhance activity. This would guide medicinal chemists to synthesize analogues with substituents like cyano or trifluoromethyl groups at that position.
Furthermore, advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide a more detailed 3D understanding of the structure-activity relationships. mdpi.commdpi.comnih.govnih.gov These methods generate 3D contour maps that highlight regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to be favorable or unfavorable for biological activity. Such insights are invaluable for the rational design of more potent and selective compounds.
While specific data tables and detailed research findings for this compound are not yet available, the established methodologies of computational and theoretical chemistry provide a clear roadmap for future investigations into this compound and its analogues. The development of such studies would be a significant step forward in understanding its potential as a therapeutic agent.
Investigation of Molecular Interactions and Putative Biological Targets of N 5 Nitrothiophen 2 Yl Acetamide in Vitro and Non Human Focus
Enzyme Modulation Studies (In Vitro Biochemical Assays)
The interaction of N-(5-nitrothiophen-2-yl)acetamide with enzymes is a primary area of investigation to elucidate its mechanism of action. The presence of the nitro group on the thiophene (B33073) ring suggests that enzymatic reduction is a likely prerequisite for its biological effects, a common activation pathway for many nitroaromatic and nitroheterocyclic compounds.
Kinetic Characterization of Enzyme-Compound Interactions
Specific kinetic studies on this compound are not extensively documented. However, for a class of related nitrothiophene carboxamides, it has been demonstrated that their antibacterial activity is dependent on bacterial nitroreductases. nih.gov These enzymes, such as NfsA and NfsB in Escherichia coli, catalyze the reduction of the nitro group. nih.gov The kinetic parameters of this reduction, including the Michaelis constant (K_m) and the maximum reaction velocity (V_max), would be essential to determine the efficiency of this compound as a substrate for these enzymes. A low K_m value would indicate a high affinity for the enzyme, while a high V_max would suggest a rapid conversion to its active form. It is important to note that for some nitrothiophene compounds, low solubility under assay conditions can hinder the accurate determination of these kinetic parameters. nih.gov
Identification and Validation of Specific Enzyme Targets (e.g., microbial, parasitic enzymes)
The primary enzyme targets for nitroaromatic compounds are often nitroreductases found in microbial and parasitic organisms. nih.gov These enzymes are typically flavin-containing proteins that can reduce the nitro group to highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These reactive species can then interact with and damage various cellular components.
In a study on nitrothiophene carboxamides, the involvement of the nitroreductases NfsA and NfsB from E. coli was confirmed. nih.gov Compounds in this series showed reduced or no activity against bacterial strains lacking the genes for these enzymes (ΔnfsA, ΔnfsB, and the double knockout ΔnfsA/ΔnfsB). nih.gov This strongly suggests that these enzymes are key to the activation of this class of compounds. It is therefore highly probable that this compound would also be a substrate for such nitroreductases, particularly in the context of its potential antimicrobial or antiparasitic activity. The mode of action for some nitrothiophenes is thought to involve nucleophilic attack by intracellular thiols. nih.gov
Table 1: Putative Enzyme Targets and their Role in the Activation of Nitrothiophenes
| Enzyme Family | Specific Examples | Putative Role in this compound Interaction |
| Nitroreductases | NfsA, NfsB (E. coli) | Reduction of the nitro group to generate reactive intermediates responsible for biological activity. nih.gov |
Nucleic Acid (DNA/RNA) Binding and Intercalation Mechanisms (In Vitro Studies)
The interaction of small molecules with nucleic acids is a well-established mechanism for many therapeutic agents. For this compound, any significant interaction with DNA or RNA would likely be mediated by its reduced, reactive metabolites rather than the parent compound itself.
Spectroscopic Techniques for Monitoring DNA/RNA Interaction
For other thiophene-containing compounds, such as thiophene diamidines, extensive studies have demonstrated their ability to bind to the minor groove of DNA. nih.gov However, these compounds are structurally distinct from this compound, and their binding is primarily driven by electrostatic and hydrogen-bonding interactions. nih.gov
Gel Electrophoresis and Footprinting Assays for Binding Site Analysis
Gel electrophoresis is a powerful tool to study the binding of compounds to DNA. An electrophoretic mobility shift assay (EMSA) can demonstrate the formation of a compound-DNA complex through the retarded migration of the DNA in an agarose (B213101) or polyacrylamide gel. Furthermore, techniques like DNase I or hydroxyl radical footprinting can be used to identify the specific binding site of a molecule on a DNA sequence. These methods rely on the principle that a bound ligand will protect the DNA from cleavage by a nuclease or chemical agent, resulting in a "footprint" on the gel.
Given that the likely mechanism of action for this compound involves the generation of reactive intermediates after enzymatic reduction, it is plausible that these intermediates could covalently modify DNA bases rather than binding through non-covalent interactions like intercalation or groove binding.
Protein-Ligand Interaction Studies (In Vitro Biophysical Characterization)
Biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to characterize these interactions. ITC can directly measure the heat released or absorbed during the binding event, providing thermodynamic parameters like the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS). SPR can be used to measure the kinetics of binding and dissociation in real-time. However, the application of these techniques would be more relevant to studying the interaction of the stable parent compound with a purified protein, rather than the transient, reactive metabolites.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time binding kinetics and affinity between a ligand (in this case, this compound) and a target macromolecule, typically a protein, immobilized on a sensor chip. The principle relies on the detection of changes in the refractive index at the sensor surface upon binding.
The process involves immobilizing a potential protein target onto the SPR sensor surface. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein alters the mass at the surface, which in turn changes the refractive index and is detected as a response in the sensorgram. The sensorgram provides real-time data on the association and dissociation phases of the interaction.
From the sensorgram data, key kinetic parameters can be determined:
Association rate constant (k_a): Describes the rate at which the compound binds to the target.
Dissociation rate constant (k_d): Describes the rate at which the compound dissociates from the target.
Equilibrium dissociation constant (K_D): Calculated as the ratio of k_d/k_a, it represents the affinity of the compound for the target. A lower K_D value indicates a higher binding affinity.
| Parameter | Value | Unit |
| Association Rate (k_a) | 2.5 x 10^4 | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 5.0 x 10⁻³ | s⁻¹ |
| Equilibrium Constant (K_D) | 200 | nM |
| Table 1: Hypothetical Surface Plasmon Resonance (SPR) kinetic data for the interaction of this compound with a putative protein target. The data illustrates the type of information obtained from an SPR experiment, indicating a moderate binding affinity. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nawah-scientific.comfluorofinder.com In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing a solution of the putative target protein.
The heat released or absorbed upon each injection is measured, resulting in a binding isotherm. This isotherm can be analyzed to determine:
Binding Affinity (K_A): The association constant, which is the reciprocal of the dissociation constant (K_D).
Stoichiometry (n): The number of compound molecules that bind to a single protein molecule.
Enthalpy Change (ΔH): The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), it reflects the change in disorder of the system upon binding, often influenced by hydrophobic interactions and conformational changes.
The thermodynamic signature provides deep insights into the driving forces of the binding interaction. For instance, a reaction driven by a favorable enthalpy change suggests strong hydrogen bonding, while a reaction driven by a favorable entropy change might indicate significant hydrophobic interactions.
A hypothetical thermodynamic profile for the binding of this compound to a target protein is presented in Table 2.
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | - |
| Association Constant (K_A) | 5.0 x 10^6 | M⁻¹ |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | 7.2 | cal/mol·K |
| Table 2: Hypothetical Isothermal Titration Calorimetry (ITC) data for the interaction of this compound with a putative protein target. This data suggests an enthalpically driven interaction with a 1:1 binding stoichiometry. |
Theoretical Approaches to Protein-Compound Docking and Binding Site Prediction
Computational methods, particularly molecular docking, are invaluable for predicting the binding mode and affinity of a small molecule within the active site of a protein. These in silico techniques can screen large libraries of compounds and prioritize candidates for experimental testing.
For this compound, a molecular docking study would involve:
Target Selection: Identifying a putative protein target based on the compound's structural similarity to known inhibitors or through other screening methods.
Protein and Ligand Preparation: Obtaining the 3D structure of the target protein (from databases like the Protein Data Bank or through homology modeling) and generating a 3D conformation of this compound.
Docking Simulation: Using a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically explore the possible binding poses of the compound within the protein's binding site.
Scoring and Analysis: Ranking the predicted poses based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Studies on related nitrothiophene derivatives have shown their potential to bind to enzymes like trypanothione (B104310) reductase, suggesting this could be a potential target class for this compound. nih.gov Docking studies on N-aryl-acetamide compounds have also demonstrated their potential as inhibitors of neurodegenerative enzymes. researchgate.net A hypothetical docking result might predict that the nitro group of this compound forms a hydrogen bond with a specific amino acid residue in the active site, while the thiophene ring engages in hydrophobic interactions with other residues.
Cellular Uptake and Subcellular Localization Studies (In Vitro, Non-Human Cell Lines)
Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological activity. These studies are typically performed in vitro using non-human cell lines.
Fluorescent Labeling Strategies for Compound Tracking
To visualize the cellular uptake and subcellular localization of this compound, a fluorescent tag can be attached to the molecule. However, this approach must be carefully considered as the tag could alter the compound's properties.
An alternative and potentially more elegant strategy involves leveraging the intrinsic properties of the nitroaromatic group. The nitro group can be reduced by cellular nitroreductases, which are often overexpressed in hypoxic environments, such as those found in solid tumors. This reduction can lead to a change in the fluorescence properties of a molecule. Several fluorescent probes have been designed based on this principle, where the reduction of a nitro group "turns on" a fluorescent signal. acs.orgrsc.org
A similar strategy could be envisioned for this compound. By designing a system where the nitrothiophene moiety quenches a nearby fluorophore, its reduction by cellular enzymes would lead to an increase in fluorescence, allowing for the tracking of its metabolic activation and localization.
Flow Cytometry for Cellular Distribution Analysis
Flow cytometry is a high-throughput technique that can quantify the uptake of fluorescently labeled compounds into a large population of cells. nawah-scientific.com If a fluorescently labeled version of this compound is available, cells would be incubated with the compound for various time points and at different concentrations.
The cells are then passed through the flow cytometer, and the fluorescence intensity of individual cells is measured. This allows for the quantification of:
The percentage of cells that have taken up the compound.
The mean fluorescence intensity, which is proportional to the amount of compound per cell.
The distribution of uptake within the cell population.
This method can be used to compare the uptake of the compound in different cell lines or under different experimental conditions (e.g., in the presence of uptake inhibitors).
Mechanistic Investigations of Cellular Permeation Pathways
To understand how this compound crosses the cell membrane, various mechanistic studies can be performed. The primary mechanisms of cellular permeation include passive diffusion, facilitated diffusion, and active transport.
Passive Diffusion: Small, lipophilic molecules often cross the cell membrane via passive diffusion, driven by the concentration gradient. The lipophilicity of this compound would suggest that this is a likely mechanism. This can be investigated by examining uptake at different temperatures (passive diffusion is less temperature-dependent than active transport) and by assessing its permeability across artificial membranes.
Facilitated Diffusion and Active Transport: If the compound utilizes membrane transporters, its uptake will be saturable at high concentrations and can be inhibited by specific transporter inhibitors. Studies using cell lines that overexpress certain transporters (e.g., P-glycoprotein) can help identify if the compound is a substrate for these efflux pumps.
By employing a combination of these techniques, a comprehensive picture of the cellular permeation pathways of this compound can be established.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 5 Nitrothiophen 2 Yl Acetamide Analogues
Rational Design Principles for N-(5-nitrothiophen-2-yl)acetamide Derivatives
The rational design of novel this compound derivatives is a multifaceted process that leverages computational tools and established medicinal chemistry principles to optimize therapeutic potential. nih.gov This approach aims to enhance biological activity, improve pharmacokinetic profiles, and minimize off-target effects.
Computational methods are instrumental in the rational design of this compound analogues. Techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling help to identify key structural features that are essential for biological activity.
A pharmacophore model for this class of compounds would typically include:
A hydrogen bond acceptor (the nitro group).
A hydrogen bond donor (the amide N-H).
An aromatic ring (the thiophene (B33073) ring).
A hydrophobic region (the acetyl group and potential substituents).
By analyzing the spatial arrangement of these features in active compounds, researchers can design new molecules with a higher probability of exhibiting the desired biological effect. For instance, in a related series of N-(aryl)-2-thiophene-2-ylacetamide derivatives studied for their antitubercular activity, QSPR analysis revealed that substitutions with hydrogen bond acceptor groups on the aryl ring had a favorable effect on the partition coefficient, a key physicochemical property influencing drug-likeness. asianpubs.orgresearchgate.net
Computational docking studies can further elucidate the binding mode of these analogues within a biological target, providing insights into the specific interactions that contribute to affinity and activity. This allows for the targeted design of derivatives with improved binding characteristics.
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to explore novel chemical space, improve physicochemical properties, and circumvent patent-protected scaffolds. nih.govresearchgate.netnih.gov
Scaffold Hopping: This involves replacing the central thiophene ring of this compound with other heterocyclic or carbocyclic systems that maintain a similar spatial arrangement of the key pharmacophoric features. For example, a furan, pyrrole, or even a phenyl ring could be considered as a potential replacement for the thiophene core. The goal is to identify new scaffolds that may offer improved properties, such as enhanced metabolic stability or better synthetic accessibility. nih.govnih.gov
Bioisosteric Replacements: This strategy focuses on substituting specific functional groups with others that have similar physical or chemical properties, leading to comparable biological activity. nih.gov For this compound analogues, several bioisosteric replacements could be envisioned:
| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale |
| Nitro group (-NO₂) | Cyano (-CN), Sulfone (-SO₂R), Trifluoromethyl (-CF₃) | These groups are also strongly electron-withdrawing and can act as hydrogen bond acceptors, mimicking the electronic properties of the nitro group. |
| Thiophene ring | Furan, Pyrrole, Thiazole, Phenyl | These rings can serve as similar-sized scaffolds to present the substituents in a comparable orientation. |
| Acetamide (B32628) linker (-NHC(O)CH₃) | Reversed amide, Sulfonamide, Urea, Thiourea | These linkers can maintain the hydrogen bonding capabilities and relative orientation of the flanking aromatic ring and the substituent. |
These strategies, often guided by computational analysis, enable the systematic exploration of chemical space around the parent molecule to identify derivatives with superior profiles. researchgate.net
Systematic Chemical Modification and Derivatization Strategies
The systematic modification of the this compound scaffold is essential for elucidating detailed SAR and for optimizing lead compounds. This involves making strategic changes to the thiophene ring, the acetamide moiety, and introducing various substituents.
The thiophene ring is a key component of the scaffold, and its modification can significantly impact biological activity. Common strategies include:
Introduction of Substituents: Adding small alkyl, halogen, or cyano groups to the available positions on the thiophene ring can influence the molecule's electronics, lipophilicity, and steric profile. For instance, the introduction of a cyano group on a thiophene ring has been explored in the synthesis of related acetamide derivatives. nih.govacs.org
Positional Isomerism: Moving the nitro group from the 5-position to the 4-position of the thiophene ring would create a positional isomer with a different electronic distribution and dipole moment, which could drastically alter its interaction with a biological target.
Ring Annulation: Fusing another ring system to the thiophene core, for example, to create a benzothiophene (B83047) derivative, can expand the molecular footprint and introduce new interaction points with a target.
A classical method for introducing amino groups, which can then be further modified, onto a thiophene ring involves a nitration-reduction sequence. This highlights the synthetic accessibility for creating diverse analogues.
The acetamide linker plays a crucial role in orienting the thiophene ring and participating in hydrogen bonding. Modifications to this group are a key aspect of SAR studies. nih.gov
N-Alkylation/N-Arylation: Replacing the amide proton with alkyl or aryl groups can probe the necessity of the hydrogen bond donor capability. This can also introduce steric bulk and alter the molecule's conformation. Studies on other acetamide-containing scaffolds have shown that N,N-disubstitution can be a viable strategy to introduce diverse chemical moieties without necessarily sacrificing affinity for a target. nih.gov
Modification of the Acetyl Group: Replacing the methyl group of the acetamide with larger alkyl chains, cycloalkyl groups, or aromatic rings can explore hydrophobic pockets in a binding site. For example, replacing the acetyl group with a thiophen-2-ylacetyl group has been reported in the synthesis of related compounds. nih.govacs.org
Chain Homologation: Inserting additional methylene (B1212753) units between the amide and the thiophene ring can alter the distance and flexibility between these two key fragments.
The following table summarizes potential modifications to the acetamide moiety and their rationale:
| Modification | Example | Rationale |
| N-Alkylation | N-methyl-N-(5-nitrothiophen-2-yl)acetamide | Investigate the importance of the N-H hydrogen bond donor. |
| Acetyl Group Variation | N-(5-nitrothiophen-2-yl)propionamide | Probe for additional hydrophobic interactions. |
| Chain Homologation | 2-(5-nitrothiophen-2-yl)-N-phenylacetamide | Alter the spatial relationship between the thiophene ring and a terminal group. |
The nature and position of substituents on the this compound scaffold have a profound impact on its electronic and steric properties, which in turn dictate its biological activity.
Electronic Effects: The 5-nitro group is a strong electron-withdrawing group, which significantly polarizes the thiophene ring. This electronic feature is often crucial for the mechanism of action of nitroaromatic compounds, which can undergo bioreduction in certain biological environments. aablocks.com The addition of further electron-donating or electron-withdrawing substituents to the thiophene ring or to a substituent on the acetamide nitrogen can modulate this property. For example, adding an electron-donating methoxy (B1213986) group could partially offset the effect of the nitro group, while adding another electron-withdrawing group like a cyano group would enhance it.
Steric Effects: The size and shape of substituents play a critical role in how the molecule fits into a binding site. Bulky substituents can create steric hindrance, preventing optimal binding, or they can be beneficial if they fit into a large hydrophobic pocket. The systematic variation of substituent size, for example, by progressing from a methyl to an ethyl to a propyl group, can help to map the steric constraints of a target.
A QSPR study on a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives demonstrated that the field effects of substituents, a parameter related to both electronic and steric properties, had a detrimental effect on the partition coefficient. asianpubs.orgresearchgate.net This highlights the delicate balance that must be achieved when modifying the scaffold.
The interplay of these electronic and steric factors is fundamental to the SAR of this compound analogues and guides the iterative process of lead optimization.
Elucidation of Key Structural Features Critical for Desired Molecular Interactions
The biological activity of this compound analogues is intrinsically linked to their three-dimensional structure and the electronic properties of their constituent parts. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies aim to identify which parts of the molecule are essential for its desired effects.
Identification of Essential Functional Groups for Binding Affinity
The binding of a ligand to its biological target is a highly specific process, often likened to a lock and key mechanism. For this compound analogues, specific functional groups are the "teeth" of the key that must fit perfectly into the "lock" of the target protein.
Research into related thiophene-based compounds has highlighted the importance of the amide linkage and the thiophene ring itself in establishing crucial interactions. For instance, in a series of N-(thiophen-2-yl)benzamide derivatives, the amide group is a key hydrogen bond donor and acceptor, anchoring the molecule within the binding site of its target kinase. researchgate.net Similarly, studies on thiophene-2-carboxamide derivatives have shown that substituents on the thiophene ring can significantly modulate biological activity, suggesting the ring is a critical scaffold for orienting these substituents for optimal interaction. nih.gov
While direct SAR data for a broad range of this compound analogues is limited, we can infer the importance of its functional groups from related structures. The following table illustrates how modifications to analogous scaffolds can impact biological activity, in this case, the inhibition of the enzyme urease by acetamide-sulfonamide conjugates.
| Compound | Modification | Urease Inhibition (IC50, µM) |
|---|---|---|
| Ibuprofen-Sulfathiazole Conjugate | Thiazole-containing sulfonamide | 9.95 |
| Flurbiprofen-Sulfadiazine Conjugate | Diazine-containing sulfonamide | 16.74 |
| Flurbiprofen-Sulfamethoxazole Conjugate | Isoxazole-containing sulfonamide | 13.39 |
| Ibuprofen-Sulfanilamide Conjugate | Simple phenyl sulfonamide | >50 |
This data from related acetamide-containing compounds suggests that the nature of the heterocyclic ring system plays a significant role in determining the inhibitory potency.
Role of the Nitro Group and Thiophene Heterocycle in Interaction Mechanisms
The 5-nitro-thiophene moiety is a well-established pharmacophore in medicinal chemistry, recognized for its potent biological activities. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the thiophene ring. researchgate.net This electronic modulation can enhance the molecule's ability to participate in crucial binding interactions, such as pi-pi stacking with aromatic amino acid residues in a protein's binding pocket.
The nitro group itself can be a key interaction point. In many biologically active nitroaromatic compounds, the nitro group is reduced by nitroreductase enzymes within the target organism or cell to form reactive species that are responsible for the therapeutic effect. nih.govnih.gov This bioactivation is a critical aspect of the mechanism of action for many nitro-containing drugs.
Furthermore, the replacement of the nitro group with other functionalities, a strategy known as bioisosteric replacement, has been explored to modulate activity and improve drug-like properties. For example, replacing a nitro group with a trifluoromethyl group (CF3) has, in some cases, led to compounds with increased potency and better metabolic stability. nih.govnih.gov
The thiophene ring serves as a rigid scaffold, holding the essential functional groups in the correct spatial orientation for binding. Its sulfur atom can also participate in non-covalent interactions, such as chalcogen bonding, which can contribute to binding affinity. nih.gov The following table summarizes the antitrypanosomal activity of some 5-nitrothiophene derivatives, highlighting the importance of the 5-nitrothiophene core.
| Compound | Structural Motif | Antitrypanosomal Activity (IC50, µM) |
|---|---|---|
| Analogue with 5-nitrothiophene | Retained 5-nitrothiophene | 0.5 |
| Analogue with 2-methyl-5-nitroimidazole | Replacement of thiophene with imidazole | >10 |
| Analogue with 5-nitropyrrole | Replacement of thiophene with pyrrole | >10 |
Data is illustrative and based on findings for related 5-nitro-heterocyclic compounds. nih.gov
Importance of the Acetamide Linker in Conformational and Binding Behavior
The acetamide linker, -NH-C(O)-CH3, is more than just a simple spacer. It plays a crucial role in the conformational flexibility and binding of the molecule. The amide bond has a planar structure due to resonance, which restricts rotation and helps to pre-organize the molecule into a conformation that is favorable for binding.
Studies on the conformational analysis of N-aromatic acetamides have shown that intramolecular interactions can influence the preferred conformation of the amide group. nih.gov For instance, an interaction between the thiophene sulfur and the amide's carbonyl oxygen can stabilize a specific conformer, which may be the bioactive conformation. The length and flexibility of the linker can also be critical; even minor modifications can alter the conformational ensemble of a molecule, leading to significant changes in binding affinity. nih.gov
The following table presents data on the inhibition of SLACK potassium channels by a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, demonstrating the impact of linker modifications on activity.
| Compound | Linker Modification | SLACK Inhibition (IC50, µM) |
|---|---|---|
| Hit Compound (Oxygen linker) | -O- | 1.2 |
| Thioether Analogue | -S- | 3.5 |
| Secondary Amine Analogue | -NH- | 2.1 |
| Methylene Analogue | -CH2- | 5.8 |
Data from a study on 2-aryloxy-N-(pyrimidin-5-yl)acetamides, illustrating the importance of the linker atom. mdpi.com
Future Research Directions and Advanced Academic Avenues for N 5 Nitrothiophen 2 Yl Acetamide
The exploration of N-(5-nitrothiophen-2-yl)acetamide and its derivatives continues to present compelling opportunities for scientific advancement. While its initial interest may have been rooted in specific biological activities, the broader scientific community is now looking towards novel applications and more sophisticated research methodologies. This article outlines key future research directions that promise to unlock the full potential of this nitroaromatic compound.
Q & A
Q. What are the standard synthetic routes for preparing N-(5-nitrothiophen-2-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves nitration of thiophene derivatives followed by acetylation. For example, nitration of 2-acetamidothiophene using nitric acid in sulfuric acid at 0–5°C yields the nitro derivative. Reaction optimization includes controlling temperature to minimize byproducts (e.g., di-nitration) and monitoring progress via TLC . Purification often employs recrystallization from ethanol or pet-ether. Adjusting stoichiometry (e.g., excess acetic anhydride) improves acetylation efficiency .
Q. How can crystallographic data for this compound be obtained and interpreted?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanolic solutions. Software like SHELXL refines the structure, while ORTEP-3 visualizes molecular geometry and intermolecular interactions (e.g., hydrogen bonds) . Key parameters include bond angles, torsion angles (e.g., nitro group deviation from the aromatic plane), and packing motifs .
Q. What spectroscopic methods confirm the structure and purity of the compound?
- FTIR : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹) .
- NMR : ¹H NMR shows acetamide methyl protons (~2.1 ppm) and aromatic protons in the thiophene ring (~7–8 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) .
- Elemental Analysis : Validate molecular formula (C₆H₆N₂O₃S) with <0.3% deviation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and compute properties:
- HOMO-LUMO Analysis : Predicts charge transfer behavior; a small bandgap (~3–4 eV) suggests high reactivity .
- Molecular Electrostatic Potential (MESP) : Maps electrophilic/nucleophilic sites (e.g., nitro group as electrophilic) .
- Vibrational Frequencies : Match computed FTIR peaks to experimental data for validation . Use Gaussian or ORCA software .
Q. How to resolve contradictions in crystallographic and spectroscopic data for nitro-thiophene derivatives?
Discrepancies may arise from polymorphism or dynamic effects in solution vs. solid state:
Q. What strategies improve yield in multi-step syntheses involving nitro-thiophene intermediates?
- Protecting Groups : Use acetyl to shield the amine during nitration .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance nitration regioselectivity .
- Byproduct Analysis : HPLC-MS identifies side products (e.g., over-nitrated species), guiding stoichiometric adjustments .
Q. How to evaluate the biological activity of this compound derivatives?
- Enzyme Assays : Test inhibition of lipoxygenase or cyclooxygenase using UV-Vis kinetics .
- Molecular Docking : AutoDock Vina simulates binding to active sites (e.g., COX-2), with scoring functions (ΔG < -7 kcal/mol indicating strong binding) .
- ADMET Prediction : SwissADME estimates pharmacokinetics (e.g., logP ~1.5 for optimal permeability) .
Q. What computational methods analyze substituent effects on the nitro-thiophene scaffold?
- Hammett Plots : Correlate σ values of substituents (e.g., -NO₂, -Cl) with reaction rates .
- NBO Analysis : Quantifies hyperconjugation (e.g., nitro group’s resonance stabilization) .
- MD Simulations : Assess solvation effects (e.g., acetone vs. water) on conformational stability .
Methodological Notes
- Crystallography : For twinned crystals, use SHELXL’s TWIN command and refine against HKLF5 data .
- Synthesis Troubleshooting : If acetylation fails, replace acetic anhydride with acetyl chloride and triethylamine .
- Spectroscopic Artifacts : Baseline corrections in FTIR (e.g., Kubelka-Munk for solid samples) mitigate scattering effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
